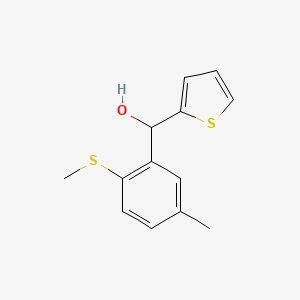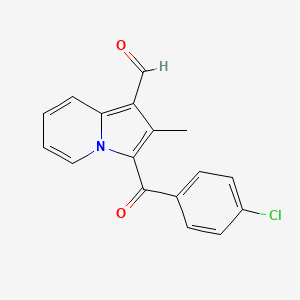
3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde is an organic compound that belongs to the indolizine family. This compound is characterized by the presence of a 4-chloro-benzoyl group attached to the indolizine ring system, which is further substituted with a methyl group and a carbaldehyde group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of 4-chlorobenzoyl chloride, which is then reacted with 2-methylindolizine in the presence of a base to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as palladium or copper complexes, can also enhance the efficiency of the synthesis process. The final product is typically purified using techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the benzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products Formed
Oxidation: 3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carboxylic acid.
Reduction: 3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the inhibition of key enzymes or the disruption of cellular processes, resulting in its observed biological effects.
類似化合物との比較
Similar Compounds
4-Chlorobenzoyl chloride: A precursor in the synthesis of 3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde.
2-Methylindolizine: The core structure of the compound.
3-(4-Chloro-benzoyl)-indolizine-1-carbaldehyde: A similar compound without the methyl group.
Uniqueness
This compound is unique due to the presence of both the 4-chloro-benzoyl and the 2-methyl groups on the indolizine ring. This unique substitution pattern imparts specific chemical and biological properties that distinguish it from other related compounds.
特性
分子式 |
C17H12ClNO2 |
|---|---|
分子量 |
297.7 g/mol |
IUPAC名 |
3-(4-chlorobenzoyl)-2-methylindolizine-1-carbaldehyde |
InChI |
InChI=1S/C17H12ClNO2/c1-11-14(10-20)15-4-2-3-9-19(15)16(11)17(21)12-5-7-13(18)8-6-12/h2-10H,1H3 |
InChIキー |
YCTQBNZIWPJPTP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N2C=CC=CC2=C1C=O)C(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2,3-Dihydrofuro[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol](/img/structure/B15242418.png)

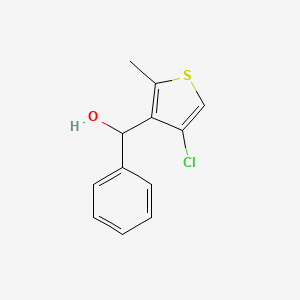
![{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B15242428.png)
![2-{1-[(Butan-2-yl)amino]ethyl}phenol](/img/structure/B15242430.png)
![5-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B15242436.png)
![Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-3-bromo-6-methoxybenzoate](/img/structure/B15242442.png)
![2-{[(2-Iodocyclohexyl)oxy]methyl}oxane](/img/structure/B15242452.png)

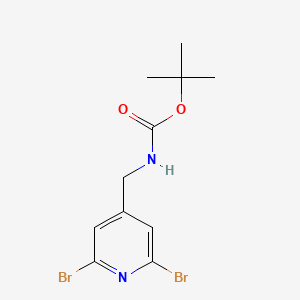
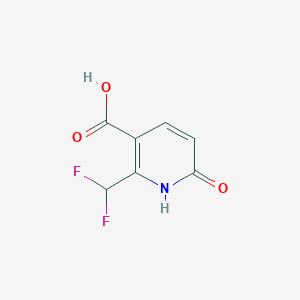

![4-Methyl-4-(1-methylcyclopropyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B15242505.png)
